5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(3-hydroxypropyl)pyridin-2-one |
InChI |
InChI=1S/C8H11BrN2O2/c9-7-4-6(10)5-11(8(7)13)2-1-3-12/h4-5,12H,1-3,10H2 |
InChI Key |
NCYWIIILUJMHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1N)CCCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the dihydropyridinone core. One common method involves the reaction of a suitable pyridine derivative with bromine to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different dihydropyridinone derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while substitution of the bromine atom can result in a variety of new compounds with different functional groups .
Scientific Research Applications
5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxypropyl groups play a crucial role in its binding to target proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dihydropyridinone Family
A selection of structurally related compounds is provided below, with differences in substituents influencing their physicochemical and functional properties:
Functional Implications of Substituent Variations
Bromine Substituent :
- In contrast, non-brominated analogues (e.g., 1016698-42-2) may exhibit reduced steric hindrance, favoring interactions with hydrophobic binding pockets in biological targets.
Hydroxypropyl vs. Alkyl Chains :
- The 3-hydroxypropyl group introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the 3-methylbutyl chain in 1016698-42-2 .
- Alkyl chains (e.g., 3-methylbutyl) may enhance membrane permeability in drug design contexts.
Core Scaffold Differences :
- Replacement of the dihydropyridinone ring with a thiophene-carboxamide system (e.g., 1016700-36-9) alters electronic properties and binding affinity profiles.
Biological Activity
5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, which belongs to the dihydropyridinone class, possesses various functional groups that may contribute to its biological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C8H11BrN2O2
- Molecular Weight : 247.09 g/mol
- CAS Number : 1520514-87-7
Synthesis
The synthesis of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the bromination of a precursor compound followed by the introduction of an amino group and a hydroxypropyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in organic solvents.
The biological activity of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one appears to be mediated through multiple mechanisms, including:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Modulation : It may bind to cellular receptors, influencing signaling pathways involved in various physiological processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Research Findings
Several studies have investigated the biological properties of related compounds, providing insights into the potential effects of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
-
Cytotoxic Effects :
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 25 to 100 µg/mL, with IC50 values indicating moderate potency compared to standard chemotherapeutics.
-
Enzymatic Studies :
- The compound was tested for its ability to inhibit certain enzymes linked to metabolic syndromes. It showed promising results in inhibiting aldose reductase, an enzyme implicated in diabetic complications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
